Carbamic acid, (5-(cyanophenylmethyl)-1H-benzimidazol-2-yl)-, methyl ester
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Overview
Description
Carbamic acid, (5-(cyanophenylmethyl)-1H-benzimidazol-2-yl)-, methyl ester is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a benzimidazole ring, a cyanophenylmethyl group, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (5-(cyanophenylmethyl)-1H-benzimidazol-2-yl)-, methyl ester typically involves the reaction of 5-(cyanophenylmethyl)-1H-benzimidazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (5-(cyanophenylmethyl)-1H-benzimidazol-2-yl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or benzimidazole ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Oxides or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Substituted carbamates or benzimidazole derivatives.
Scientific Research Applications
Carbamic acid, (5-(cyanophenylmethyl)-1H-benzimidazol-2-yl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of carbamic acid, (5-(cyanophenylmethyl)-1H-benzimidazol-2-yl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In receptor studies, it can act as a ligand, modulating receptor function and influencing cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, phenyl-, methyl ester: Similar in structure but lacks the benzimidazole ring and cyanophenylmethyl group.
Carbamic acid, methyl ester: A simpler compound with only a methyl ester group attached to the carbamic acid.
Carbamic acid, phenyl ester: Contains a phenyl group instead of the cyanophenylmethyl group.
Uniqueness
Carbamic acid, (5-(cyanophenylmethyl)-1H-benzimidazol-2-yl)-, methyl ester is unique due to the presence of the benzimidazole ring and cyanophenylmethyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Properties
CAS No. |
80229-07-8 |
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Molecular Formula |
C17H14N4O2 |
Molecular Weight |
306.32 g/mol |
IUPAC Name |
methyl N-[6-[cyano(phenyl)methyl]-1H-benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C17H14N4O2/c1-23-17(22)21-16-19-14-8-7-12(9-15(14)20-16)13(10-18)11-5-3-2-4-6-11/h2-9,13H,1H3,(H2,19,20,21,22) |
InChI Key |
PEROCMQCRVULJH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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